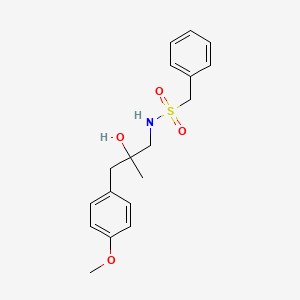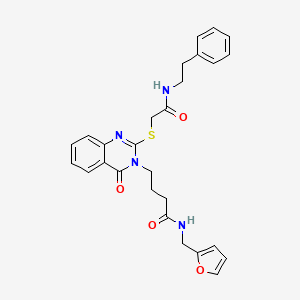![molecular formula C24H24ClN3O3S2 B2874131 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride CAS No. 1185163-61-4](/img/structure/B2874131.png)
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride” is a compound that has been studied for its antiproliferative activity . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .
Synthesis Analysis
The synthesis of this compound involves the design and creation of two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . The presence of a piperidine ring fused with the thiophene scaffold is critical for activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include substitutive deamination with tert-butyl nitrite (t-BuONO) and copper (II) bromide (CuBr2) in acetonitrile .科学的研究の応用
Antitubulin Agents
Compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, such as the one , have been synthesized and evaluated for their potential as antitubulin agents . These compounds can inhibit tubulin polymerization, which is a promising target for anticancer drugs since it disrupts microtubule dynamics necessary for cell division . The ability to halt cell division makes these compounds valuable for research into cancer treatments, particularly in targeting rapidly dividing tumor cells.
Antiproliferative Activity
The same class of compounds has shown significant antiproliferative activity against a panel of cancer cell lines . By inhibiting cancer cell growth, these compounds can be used to study the mechanisms of cell proliferation and to develop new therapies that prevent the spread of cancer.
Cell Cycle Effects
Research has indicated that these compounds can lead to the accumulation of cells in the G2/M phase of the cell cycle . This effect is crucial for understanding the cell cycle regulation and for developing therapeutic strategies that can induce cell cycle arrest in cancer cells.
Apoptotic Cell Death Induction
Certain derivatives of the compound have been effective in inducing apoptotic cell death in a dose-dependent manner . This property is particularly important for the development of chemotherapeutic agents that can selectively induce apoptosis in cancer cells without affecting normal cells.
Selectivity for Cancer Cells
Studies have found that some derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting a degree of selectivity against cancer cells . This selectivity is beneficial for reducing the side effects of chemotherapy by targeting only cancerous cells.
Synthesis of Heterocyclic Compounds
The compound’s structure, featuring both carbonyl and cyano functional groups, makes it a versatile precursor for synthesizing a variety of heterocyclic compounds . These heterocycles are important in medicinal chemistry for creating new drugs with potential therapeutic applications.
Chemotherapeutic Agent Development
The compound’s ability to interact with biological targets like tubulin and its role in cell cycle regulation highlight its potential as a starting point for the development of novel chemotherapeutic agents . By modifying the compound’s structure, researchers can optimize its properties for better efficacy and reduced toxicity in cancer treatment.
Biological Reactivity and Synthetic Utility
The compound’s reactivity allows for the formation of biologically active novel heterocyclic moieties . Its synthetic utility is demonstrated in the preparation of N-aryl and/or heteryl cyanoacetamides, which serve as building blocks for various organic heterocycles with potential as chemotherapeutic agents .
特性
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methylphenyl)sulfonylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2.ClH/c1-17-7-9-19(10-8-17)32(29,30)16-23(28)26-24-21(13-25)20-11-12-27(15-22(20)31-24)14-18-5-3-2-4-6-18;/h2-10H,11-12,14-16H2,1H3,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHARALHZXUPAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2874048.png)
![5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2874050.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874051.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2874054.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2874058.png)


![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)

![3-(2-(4-fluorophenyl)-2-oxoethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874067.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2874068.png)
![Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2874069.png)
![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B2874070.png)